6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple methoxy groups and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy groups and the carbothioamide functionality. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the reaction of the intermediate with a thiocarbamoyl chloride to introduce the carbothioamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbothioamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbothioamide group can produce amines.
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an allosteric modulator of certain receptors, enhancing or inhibiting their function. The pathways involved in its action include signal transduction cascades and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
- **6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
- **6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C21H26N2O4S/c1-22-21(28)23-10-9-14-11-19(25-3)20(26-4)12-17(14)18(23)13-27-16-7-5-15(24-2)6-8-16/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,22,28) |
InChI Key |
BJFHAJVFRVWDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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